Lipophilicity (LogP) Differentiation: A 1.20 Log Unit Advantage Over the 4-Oxa Analog
tert-Butyl 2-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate exhibits a calculated LogP (XLogP3) of 2.32, whereas the closely related 4-oxa analog (tert-butyl 2-oxo-4-oxa-1,9-diazaspiro[5.5]undecane-9-carboxylate, CAS 1160247-03-9) has a LogP of 1.12 . This difference of 1.20 log units indicates that the target compound is approximately 16-fold more lipophilic, a property directly associated with enhanced passive membrane permeability and potential blood-brain barrier (BBB) penetration. Higher lipophilicity is a critical factor for CNS-targeted drug candidates, and this quantitative distinction makes the target compound a preferred choice for medicinal chemistry programs requiring improved CNS exposure.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 2.32 (XLogP3) |
| Comparator Or Baseline | tert-Butyl 2-oxo-4-oxa-1,9-diazaspiro[5.5]undecane-9-carboxylate: LogP = 1.12 |
| Quantified Difference | ΔLogP = +1.20 (target is more lipophilic) |
| Conditions | Calculated using XLogP3 algorithm; data from authoritative vendor specifications. |
Why This Matters
The 1.20 log unit increase in lipophilicity directly translates to improved membrane permeability and potential CNS penetration, making this compound a superior starting point for CNS drug discovery compared to the more polar 4-oxa analog.
